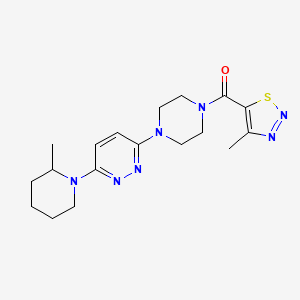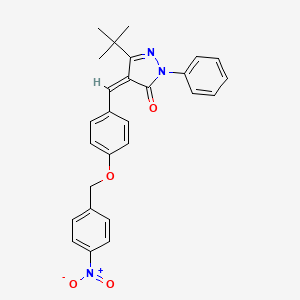
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, also known as MNMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNMP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analysis : This compound has been synthesized and characterized in the context of legal highs such as nitracaine and methoxypiperamide. The process involved specific chemical reactions and extensive characterization using techniques like NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS. This highlights its relevance in synthetic organic chemistry and forensic science (Power et al., 2014).
Crystal Engineering and Non-linear Optical Properties
- Non-linear Optically Active Crystals : Research has been conducted on organic salts obtained by the protonation of diamines with 2-methoxy-4-nitrophenol, closely related to the subject compound. These salts were studied for their crystal structures and non-linear optical efficiencies, suggesting potential applications in materials science (Muthuraman et al., 1999).
Synthetic Routes and Biological Activity
- Synthesis of New Amides : Synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has been reported. This synthesis includes reactions with 4-methyl-3-nitroaniline, closely related to the compound . Such research underlines the compound's importance in the development of new chemical entities, potentially relevant in pharmacological contexts (Koroleva et al., 2011).
Photoreagents and Chemical Reactions
- Photoreagents for Protein Crosslinking : Studies have demonstrated the use of 4-nitrophenyl ethers (structurally related to the subject compound) as photoreagents for protein crosslinking and affinity labeling. These compounds react with amines upon irradiation, indicating their potential in biochemistry and molecular biology (Jelenc et al., 1978).
properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHNDLFYCMLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)
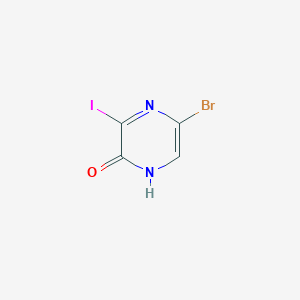
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454066.png)
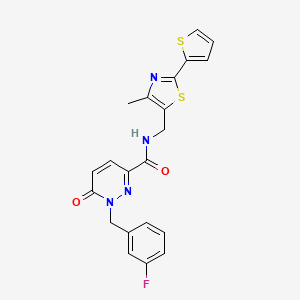
![Methyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B2454071.png)
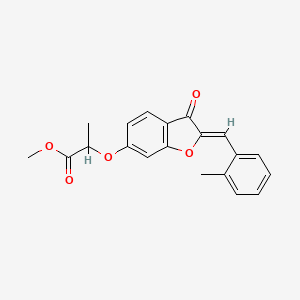
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454073.png)
![1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2454075.png)
